S-(-)-Etomoxir
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Overview
Description
Ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate is a synthetic organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a chlorophenoxy group, a hexyl chain, and an oxirane ring, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate typically involves the following steps:
Formation of the Chlorophenoxy Hexyl Intermediate: This step involves the reaction of 4-chlorophenol with a hexyl halide under basic conditions to form 6-(4-chlorophenoxy)hexane.
Epoxidation: The intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.
Esterification: Finally, the oxirane intermediate is esterified with ethyl chloroformate in the presence of a base to yield ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Diols: From oxidation of the oxirane ring.
Alcohols: From reduction of the oxirane ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate would depend on its specific interactions with molecular targets. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S)-2-[6-(4-methoxyphenoxy)hexyl]oxirane-2-carboxylate
- Ethyl (2S)-2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylate
Uniqueness
Ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and interactions compared to other similar compounds with different substituents.
Biological Activity
S-(-)-Etomoxir is a small molecule primarily recognized as an inhibitor of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation. However, emerging research indicates that its biological activity extends beyond this primary target, revealing a complex interaction with various cellular pathways and mechanisms. This article explores the diverse biological activities of this compound, supported by case studies and detailed research findings.
CPT1 Inhibition
Etomoxir's primary action involves the irreversible inhibition of CPT1, which plays a crucial role in the transport of long-chain fatty acids into mitochondria for β-oxidation. By blocking this pathway, etomoxir effectively reduces fatty acid oxidation, leading to alterations in metabolic processes within cells .
Off-Target Effects
Recent studies have highlighted that etomoxir may interact with additional targets beyond CPT1. For instance, it has been shown to inhibit the adenine nucleotide translocase (ANT) and respiratory complex I, which can disrupt mitochondrial function. Such off-target effects contribute to its impact on various cellular processes, including immune cell activation and polarization .
1. Impact on Immune Cells
T Cell Metabolism
Research indicates that etomoxir affects T cell proliferation and oxidative metabolism. High concentrations (above 5 μM) induce significant oxidative stress and reactive oxygen species (ROS) production in proliferating T cells. Interestingly, this effect appears to be independent of fatty acid oxidation, suggesting alternative metabolic pathways are influenced by etomoxir .
Macrophage Polarization
Etomoxir has also been shown to inhibit macrophage polarization towards an alternative activation state (M(IL-4)). This inhibition is linked to disrupted coenzyme A homeostasis rather than direct effects on CPT1 activity. Supplementation with CoA can mitigate the blockade caused by etomoxir, indicating a critical role for intracellular coenzyme levels in macrophage function .
2. Oxidative Stress and Cellular Health
Etomoxir's ability to induce oxidative stress has implications for cellular health and disease. In various studies, high concentrations have been associated with severe oxidative stress responses in multiple cell types, including T cells and macrophages. This oxidative stress can lead to cellular dysfunction and may play a role in inflammatory diseases .
Table 1: Summary of Key Findings on this compound
Properties
IUPAC Name |
ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOHEOHWICNIL-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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